

Applications of 1-Methylazepan-4-one Hydrochloride in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 1-methylazepan-4-one
Hydrochloride

Cat. No.: B025934

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Abstract

1-Methylazepan-4-one Hydrochloride (CAS: 19869-42-2) is a versatile heterocyclic ketone that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its unique seven-membered azepane ring structure makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of **1-methylazepan-4-one Hydrochloride** in pharmaceutical synthesis, with a primary focus on its role as a key intermediate in the preparation of the antihistamine drug, Azelastine hydrochloride. Additional applications in drug discovery, such as in the synthesis of spiroperidines and as a scaffold for creating diverse molecular libraries, are also discussed.

Introduction

1-Methylazepan-4-one Hydrochloride is a colorless to light yellow solid with the molecular formula $C_7H_{14}ClNO$.^[1] Its significance in the pharmaceutical industry lies in its role as a versatile precursor for the synthesis of more complex molecules.^[2] The rigid, three-dimensional nature of the azepane ring system can facilitate specific interactions with biological targets, a key consideration in rational drug design.^[2] This compound's reactivity, centered around its ketone functionality, allows for a variety of chemical transformations, including reductive amination and condensation reactions, making it an ideal starting material for the synthesis of active pharmaceutical ingredients (APIs).^[3]

Key Applications in Pharmaceutical Synthesis

The primary and most well-documented application of **1-methylazepan-4-one Hydrochloride** is in the synthesis of Azelastine hydrochloride, a potent H1-receptor antagonist used for the treatment of allergic rhinitis and conjunctivitis.[2]

Intermediate in the Synthesis of Azelastine Hydrochloride

Azelastine's synthesis prominently features **1-methylazepan-4-one Hydrochloride** as a key starting material.[2] The general synthetic route involves the reaction of **1-methylazepan-4-one Hydrochloride** with a hydrazine derivative, followed by further chemical modifications to construct the final phthalazinone structure of Azelastine. Several patents outline methods for this synthesis, highlighting its industrial relevance.[4][5]

Scaffold for Novel Drug Discovery

Beyond its role in Azelastine synthesis, the azepane scaffold of **1-methylazepan-4-one Hydrochloride** is a valuable starting point for the development of new chemical entities.[2][3] Its structure can be modified to explore new chemical space and develop compounds with potential therapeutic activities in areas such as neurological disorders and addiction.[1] For instance, it is used in synthetic strategies to construct complex spiropiperidine molecules, which are considered valuable scaffolds in modern drug discovery.[2]

Analytical Reference Standard

In the context of pharmaceutical quality control, **1-methylazepan-4-one Hydrochloride** can be used as a reference standard or an impurity marker.[3] Its availability and well-characterized properties are crucial for developing and validating analytical methods to identify and quantify related substances in drug products, ensuring their safety and efficacy.[3]

Experimental Protocols

The following section provides a detailed, multi-step protocol for the synthesis of Azelastine hydrochloride, a primary application of **1-methylazepan-4-one Hydrochloride**. This protocol is a composite of information gathered from various patented synthetic routes.

Synthesis of Azelastine Hydrochloride from 1-Methylazepan-4-one Hydrochloride

This synthesis is a multi-step process that begins with the formation of an acylhydrazone, followed by reduction and condensation.

Overall Reaction Scheme:

Caption: Synthetic workflow for Azelastine Hydrochloride.

Materials and Reagents:

Reagent	Supplier	Purity
1-Methylazepan-4-one Hydrochloride	Commercial	≥98%
Benzoylhydrazine	Commercial	≥98%
Potassium Borohydride (KBH ₄)	Commercial	≥98%
2-(p-chlorobenzoyl)benzoic acid	Commercial	≥98%
Methanol	HPLC Grade	
Isopropanol	HPLC Grade	
Hydrochloric Acid (concentrated)	ACS Grade	
Sodium Hydroxide	ACS Grade	
Dichloromethane (DCM)	HPLC Grade	
Anhydrous Magnesium Sulfate	ACS Grade	

Protocol:

Step 1: Formation of Acylhydrazone

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **1-methylazepan-4-one Hydrochloride** and benzoylhydrazine in methanol.
- Reflux the mixture for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure to obtain the crude acylhydrazone.

Step 2: Reduction of Acylhydrazone

- Dissolve the crude acylhydrazone in a suitable solvent such as methanol.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add potassium borohydride (KBH_4) portion-wise, maintaining the temperature below 10 °C.
- Stir the reaction mixture at room temperature for 2-3 hours.
- Quench the reaction by the slow addition of water.
- Extract the product with dichloromethane (DCM).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the reduced intermediate.

Step 3: Acidolysis

- Treat the reduced intermediate with a strong acid, such as concentrated hydrochloric acid.
- Heat the mixture to reflux for 2-4 hours.
- Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to the appropriate pH.
- Extract the acidolysis product with an organic solvent.

- Dry and concentrate the organic layer to obtain the crude product.

Step 4: Condensation with 2-(p-chlorobenzoyl)benzoic acid

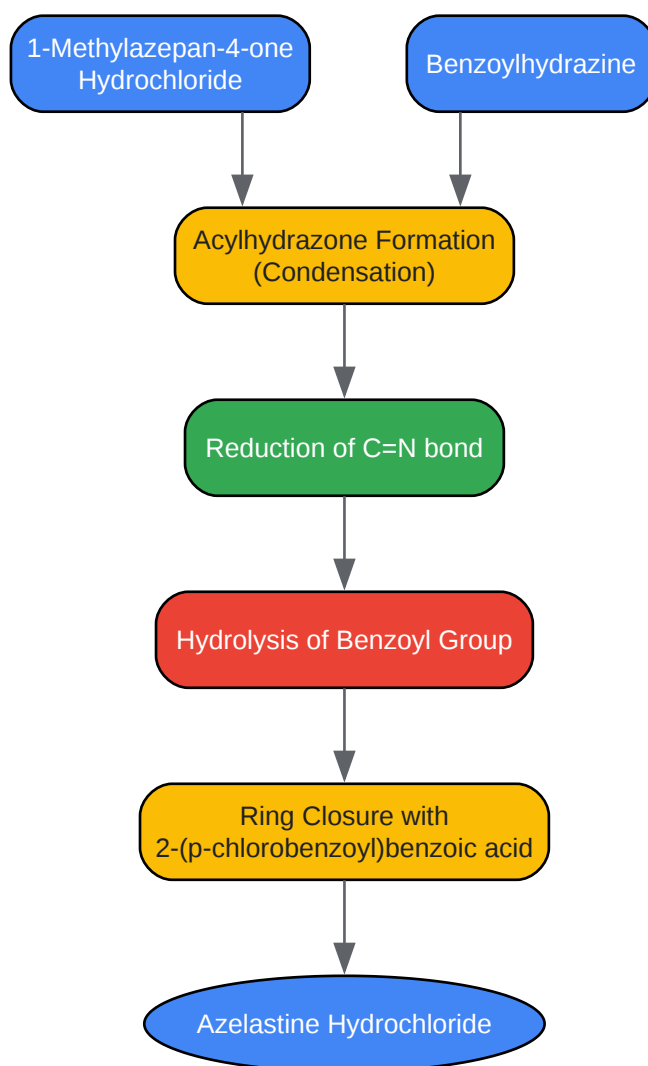
- Dissolve the acidolysis product and 2-(p-chlorobenzoyl)benzoic acid in a high-boiling point solvent.
- Heat the mixture to reflux for 8-12 hours.
- Cool the reaction mixture and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain Azelastine hydrochloride.

Quantitative Data:

Step	Product	Yield (%)	Purity (%)	Reference
Overall Synthesis	Azelastine Hydrochloride	70-80	>99.1	[4]
Intermediate Synthesis	1-methyl-hexahydroazin-4-one hydrochloride	60.8	-	[6]

Signaling Pathways and Logical Relationships

The synthesis of Azelastine from **1-methylazepan-4-one Hydrochloride** follows a logical progression of chemical transformations designed to build the final complex molecule from simpler precursors.



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Caption: Logical flow of Azelastine synthesis.

Conclusion

1-Methylazepan-4-one Hydrochloride is a cornerstone intermediate in pharmaceutical synthesis, most notably enabling the efficient production of Azelastine hydrochloride. Its versatile chemical nature also positions it as a valuable scaffold for the discovery of new drug candidates. The protocols and data presented herein provide a comprehensive resource for researchers and scientists working in the field of drug development, facilitating the practical application of this important building block. Further exploration of its reactivity is likely to unveil new synthetic routes and novel therapeutic agents.

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